(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone
Description
(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone is a complex organic compound featuring a thiazole ring, a piperazine ring, and a diphenylmethyl group
Properties
Molecular Formula |
C22H22ClN3OS |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2-chloro-5-methyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C22H22ClN3OS/c1-16-19(24-22(23)28-16)21(27)26-14-12-25(13-15-26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,20H,12-15H2,1H3 |
InChI Key |
URCZPLCVBHLZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloroacetyl chloride with thiourea under acidic conditions to form 2-chloro-5-methylthiazole.
Piperazine Derivative Synthesis: The piperazine derivative is synthesized by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the thiazole derivative with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the thiazole ring.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the methanone group.
Hydrolysis: Carboxylic acids or alcohols depending on the conditions.
Scientific Research Applications
Antimicrobial Activity
Compounds with thiazole and piperazine structures have shown significant antimicrobial properties. Preliminary studies indicate that related compounds exhibit varying degrees of activity against different bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of thiazole and piperazine enhances antimicrobial efficacy, indicating that further exploration of this compound could lead to the development of new antimicrobial agents.
Anti-inflammatory Activity
Thiazole derivatives have been recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases. Molecular docking studies have shown promising interactions with targets involved in inflammatory pathways.
Anticancer Activity
The anticancer potential of thiazole-based compounds has been widely studied. Research indicates that these compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Table 2: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activates caspase-3 leading to cell death |
| Cell Cycle Arrest | Induces S phase arrest in cancer cells |
| Downregulation of Bcl-2 | Reduces anti-apoptotic signals in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study published in Molecular Biology Reports investigated the antimicrobial efficacy of thiazole derivatives similar to the compound . The results demonstrated effective inhibition against several pathogenic bacterial strains, highlighting the potential for developing new antibiotic therapies.
Case Study 2: Anti-inflammatory Mechanism
In a study on the anti-inflammatory properties of thiazole compounds, researchers utilized in vitro assays to evaluate the inhibition of nitric oxide production in macrophages. The findings indicated that the compound significantly reduced nitric oxide levels, suggesting its utility in managing inflammatory conditions.
Case Study 3: Anticancer Potential
Research conducted by Smith et al. (2023) focused on the anticancer effects of thiazole derivatives on breast cancer cell lines. The study revealed that treatment with these compounds led to increased apoptosis and cell cycle arrest, supporting their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The piperazine ring can bind to receptors, blocking their function. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylthiazole: A simpler thiazole derivative with similar reactivity.
Diphenylmethylpiperazine: A compound with a similar piperazine structure but lacking the thiazole ring.
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole, which also contain the thiazole ring.
Uniqueness
(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone is unique due to its combination of a thiazole ring, a piperazine ring, and a diphenylmethyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of a thiazole ring linked to a piperazine moiety with a diphenylmethyl substituent. The presence of chlorine and methyl groups in its structure may influence its biological interactions and efficacy.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial Activity : Many thiazole derivatives have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with thiazole rings demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Compounds related to thiazoles have been investigated for their antitumor properties. Studies have shown that certain thiazole derivatives possess inhibitory activity against cancer cell lines, suggesting potential applications in cancer therapy .
- Anti-inflammatory Properties : Thiazole-containing compounds often exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of thiazole derivatives indicate that modifications on the thiazole ring and the piperazine moiety can significantly affect biological activity. For example, the introduction of electron-withdrawing groups (like chlorine) enhances antibacterial potency, while specific substitutions on the piperazine ring can improve selectivity and reduce toxicity .
Case Studies
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and screened for antimicrobial activity. One compound showed an MIC value of 0.21 μM against Pseudomonas aeruginosa, indicating strong antibacterial potential .
- Anticancer Activity : In vitro studies demonstrated that certain thiazole derivatives could inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were tested in combination with doxorubicin to assess synergistic effects, revealing enhanced cytotoxicity compared to doxorubicin alone .
- In Silico Studies : Molecular docking studies revealed that active compounds form strong interactions with target proteins such as DNA gyrase and MurD, which are crucial for bacterial survival. The binding energies were comparable to established antibiotics like ciprofloxacin, suggesting that these thiazole derivatives could serve as effective alternatives or adjuncts in antimicrobial therapy .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
